

Hydroflumethiazide: A Technical Guide on Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Hydroflumethiazide

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This technical guide provides a comprehensive overview of the core physicochemical properties and solubility profile of **Hydroflumethiazide**. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Physicochemical Properties of Hydroflumethiazide

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.^{[1][2]} Its chemical and physical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Below is a summary of its key physicochemical properties.

Property	Value	Reference(s)
IUPAC Name	1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ ⁶ ,2,4-benzothiadiazine-7-sulfonamide	[1][2][3][4]
Chemical Formula	C ₈ H ₈ F ₃ N ₃ O ₄ S ₂	[1][2][5][6]
Molecular Weight	331.29 g/mol	[6]
Physical Appearance	White to cream-colored, finely divided, crystalline powder	[2][3]
Melting Point	272-273 °C	[1][2][3]
pKa	pK ₁ : 8.9, pK ₂ : 10.7	[1][2]
LogP (Octanol/Water)	0.36	[1][2][7]

Solubility Profile of Hydroflumethiazide

The solubility of **Hydroflumethiazide** in various solvents is a critical parameter for its formulation and bioavailability. It is practically insoluble in water and ether but shows solubility in certain organic solvents and dilute alkaline solutions.[8] However, it is unstable in alkaline solutions.[2]

The following table summarizes the solubility of **Hydroflumethiazide** at 25 °C.

Solvent	Solubility (mg/mL)	Reference(s)
Acetone	>100	[2]
Methanol	58	[2]
Acetonitrile	43	[2]
Water	0.3 (300 mg/L)	[1][2][9]
Ether	0.2	[2]
Benzene	<0.1	[2]
DMSO	Slightly Soluble	[5]
Ethanol	Soluble	[3][8]

Experimental Protocols

This section details the methodologies for determining key physicochemical and solubility parameters of **Hydroflumethiazide**.

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

The saturation shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[10][11][12]

Protocol:

- **Preparation:** An excess amount of **Hydroflumethiazide** is added to a vial containing a specific volume of purified water (or a relevant buffer system). The excess solid is necessary to ensure that a saturated solution is formed.
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

- **Phase Separation:** After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The supernatant is then carefully separated from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).
- **Quantification:** The concentration of **Hydroflumethiazide** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[13\]](#)[\[14\]](#)
- **Data Analysis:** The experiment is performed in triplicate, and the average concentration is reported as the equilibrium solubility.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[\[13\]](#)[\[14\]](#)

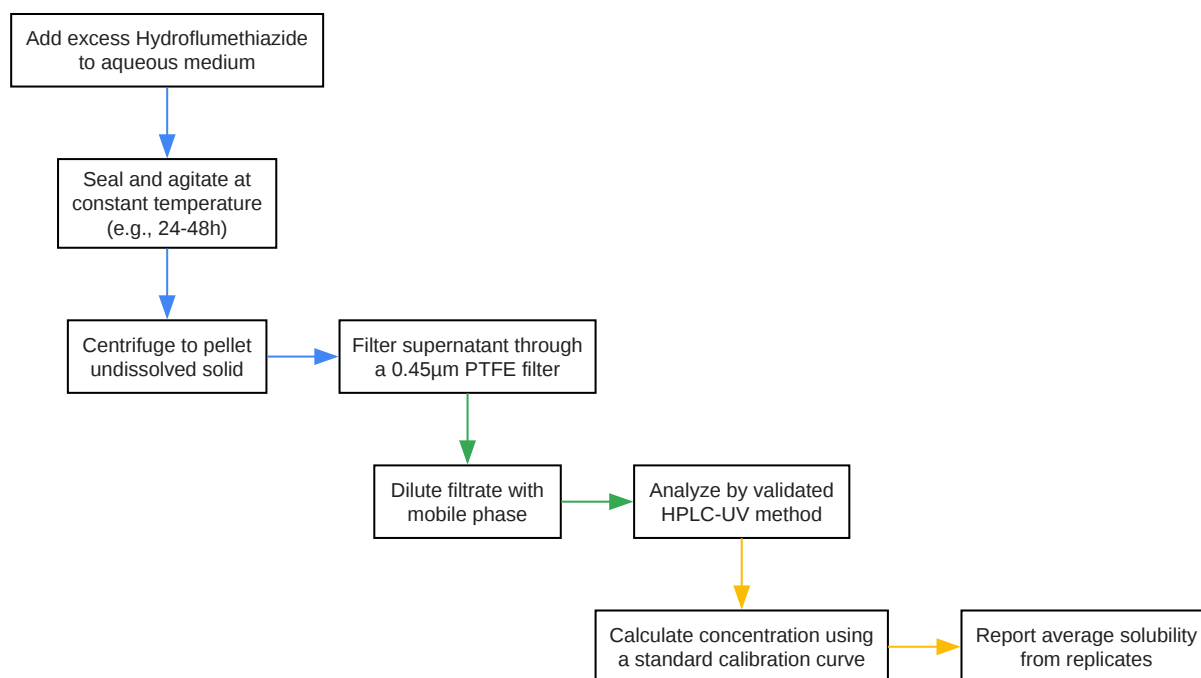
Methodology:

- **Chromatographic System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A reversed-phase column, such as a C8 or C18, is typically suitable.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for adequate separation and peak shape.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at a wavelength where **Hydroflumethiazide** exhibits maximum absorbance (e.g., ~272 nm).
- **Standard Preparation:** A series of standard solutions of **Hydroflumethiazide** of known concentrations are prepared in the mobile phase or a suitable solvent.

- **Calibration:** The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
- **Sample Analysis:** The filtered supernatant from the solubility experiment is diluted appropriately and injected into the HPLC system.
- **Concentration Determination:** The concentration of **Hydroflumethiazide** in the sample is calculated using the regression equation from the calibration curve.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of **Hydroflumethiazide**.



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Caption: Workflow for Solubility Determination of **Hydroflumethiazide**.

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